N-去甲伊马替尼

概述

描述

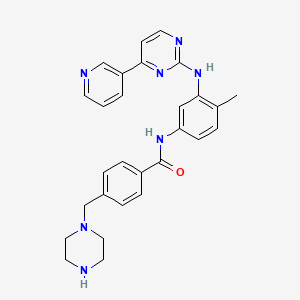

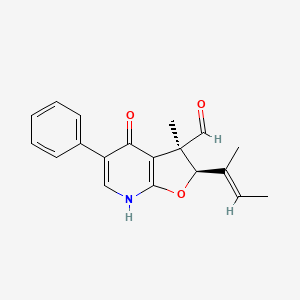

N-去甲基伊马替尼是伊马替尼的药理活性代谢物,伊马替尼是一种著名的酪氨酸激酶抑制剂,主要用于治疗慢性粒细胞白血病 (CML) 和胃肠道间质瘤 (GIST)。 该化合物是通过涉及细胞色素 P450 酶,特别是 CYP3A4 和 CYP3A5 的代谢过程形成的 。 N-去甲基伊马替尼保留了显著的生物活性,与母体化合物伊马替尼相当 .

科学研究应用

N-去甲基伊马替尼具有广泛的科学研究应用,包括:

作用机制

N-去甲基伊马替尼通过抑制特定酪氨酸激酶的活性来发挥作用,包括 BCR-ABL、c-KIT 和血小板衍生生长因子受体 (PDGFR)。这些激酶在细胞增殖和存活中起着至关重要的作用。 通过抑制这些靶标,N-去甲基伊马替尼破坏驱动癌细胞生长和存活的信号通路,导致其凋亡(程序性细胞死亡) .

类似化合物:

伊马替尼: 母体化合物,广泛用于癌症治疗。

尼洛替尼: 另一种具有类似作用机制的酪氨酸激酶抑制剂。

达沙替尼: 一种用于治疗 CML 的多靶点激酶抑制剂。

波舒替尼: 一种用于 CML 治疗的双重 Src/Abl 激酶抑制剂.

N-去甲基伊马替尼的独特性: N-去甲基伊马替尼的独特性在于它是伊马替尼的代谢物,并且保留了重要的生物活性。 与其他一些代谢物不同,它继续发挥治疗作用,使其成为临床和研究环境中的宝贵化合物 .

生化分析

Biochemical Properties

N-Desmethyl Imatinib plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is primarily metabolized by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5 . These interactions are essential for the compound’s activation and subsequent therapeutic effects. Additionally, N-Desmethyl Imatinib interacts with P-glycoprotein, a drug efflux transporter, which can influence its bioavailability and clearance .

Cellular Effects

N-Desmethyl Imatinib exerts significant effects on various cell types and cellular processes. It influences cell function by inhibiting the Bcr-Abl tyrosine kinase, a protein that plays a critical role in cell signaling pathways, gene expression, and cellular metabolism . This inhibition leads to the suppression of abnormal cell proliferation and induces apoptosis in cancer cells. Furthermore, N-Desmethyl Imatinib affects the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, N-Desmethyl Imatinib exerts its effects by binding to the ATP-binding site of the Bcr-Abl tyrosine kinase, thereby inhibiting its activity . This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the suppression of cell proliferation and induction of apoptosis . Additionally, N-Desmethyl Imatinib can inhibit other tyrosine kinases, such as c-KIT and PDGFR, contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Desmethyl Imatinib can change over time. The compound exhibits a long elimination half-life, which contributes to its sustained therapeutic effects . Studies have shown that N-Desmethyl Imatinib remains stable under various conditions, with minimal degradation observed over extended periods . Long-term exposure to N-Desmethyl Imatinib has been associated with continued inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of N-Desmethyl Imatinib vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, N-Desmethyl Imatinib can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve maximum therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

N-Desmethyl Imatinib is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP3A5 . This metabolic pathway involves the demethylation of Imatinib to form N-Desmethyl Imatinib, which retains similar therapeutic properties . The compound’s metabolism can be influenced by various factors, including genetic polymorphisms and interactions with other drugs that modulate CYP3A4 activity .

Transport and Distribution

N-Desmethyl Imatinib is transported and distributed within cells and tissues through various transporters and binding proteins. It is a substrate for P-glycoprotein, which can affect its cellular uptake and efflux . Additionally, N-Desmethyl Imatinib interacts with organic cation transporters (OCT1 and OCTN2) and organic anion transporting polypeptides (OATP1A2 and OATP1B3), which play roles in its distribution and elimination .

Subcellular Localization

The subcellular localization of N-Desmethyl Imatinib is influenced by its interactions with specific targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it exerts its inhibitory effects on tyrosine kinases . Additionally, N-Desmethyl Imatinib can accumulate in the nucleus, where it may influence gene expression and other nuclear processes .

准备方法

合成路线和反应条件: N-去甲基伊马替尼是通过伊马替尼的去甲基化合成的。该过程通常涉及在受控条件下使用特定的去甲基化剂。 一种常见的方法是使用细胞色素 P450 酶,特别是 CYP3A4 和 CYP3A5,它们可以促进从伊马替尼中去除甲基 .

工业生产方法: 在工业环境中,N-去甲基伊马替尼的生产涉及使用微生物或酶系统的大规模生物转化过程。这些系统经过优化以提高化合物的产量和纯度。 该过程经过仔细监控,以确保一致性和质量 .

化学反应分析

反应类型: N-去甲基伊马替尼经历各种化学反应,包括:

氧化: 此反应涉及添加氧气或去除氢气,通常由氧化剂促进。

还原: 此反应涉及添加氢气或去除氧气,通常使用还原剂。

常用试剂和条件:

氧化剂: 过氧化氢,高锰酸钾。

还原剂: 硼氢化钠,氢化铝锂。

催化剂: 钯碳,氧化铂.

主要形成产物: 这些反应形成的主要产物取决于使用的特定条件和试剂。 例如,氧化可能产生羟基化衍生物,而还原可能产生脱氧化合物 .

相似化合物的比较

Imatinib: The parent compound, used widely in cancer treatment.

Nilotinib: Another tyrosine kinase inhibitor with a similar mechanism of action.

Dasatinib: A multi-targeted kinase inhibitor used in the treatment of CML.

Bosutinib: A dual Src/Abl kinase inhibitor used in CML therapy.

Uniqueness of N-Desmethyl Imatinib: N-Desmethyl Imatinib is unique due to its formation as a metabolite of Imatinib and its retention of significant biological activity. Unlike some other metabolites, it continues to exert therapeutic effects, making it a valuable compound in both clinical and research settings .

属性

IUPAC Name |

N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-(piperazin-1-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N7O/c1-20-4-9-24(17-26(20)34-28-31-12-10-25(33-28)23-3-2-11-30-18-23)32-27(36)22-7-5-21(6-8-22)19-35-15-13-29-14-16-35/h2-12,17-18,29H,13-16,19H2,1H3,(H,32,36)(H,31,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQYXPHRXIZMDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCNCC3)NC4=NC=CC(=N4)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193500 | |

| Record name | CGP-74588 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404844-02-6 | |

| Record name | N-Desmethylimatinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404844026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CGP-74588 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CGP-74588 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GOH0N63QD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-desmethyl imatinib exert its therapeutic effect?

A: Like its parent compound imatinib, NDI functions as a tyrosine kinase inhibitor. Both compounds exert their primary therapeutic effect by inhibiting the BCR-ABL tyrosine kinase [, , , ], an aberrant protein formed by the fusion of the BCR and ABL genes. This fusion protein drives the uncontrolled proliferation of white blood cells, leading to CML.

Q2: Does N-desmethyl imatinib exhibit similar potency to imatinib?

A: While both compounds target BCR-ABL, research suggests NDI exhibits a slightly lower potency compared to imatinib [, ]. This difference might be attributed to subtle structural variations influencing their binding affinity to the target kinase.

Q3: Are there any differences in the downstream effects of imatinib and N-desmethyl imatinib?

A: While both compounds primarily target BCR-ABL, research hints at potential differences in their downstream effects. For example, one study found that ABCG2, a protein involved in drug transport, exhibits a stronger influence on the efficacy of NDI compared to imatinib []. This suggests that the cellular handling and subsequent effects of these compounds might differ, warranting further investigation.

Q4: How is N-desmethyl imatinib formed in the body?

A: NDI is primarily formed through the metabolism of imatinib by cytochrome P450 (CYP) enzymes, mainly CYP3A4 and CYP2C8 [, , , , ]. This biotransformation process plays a key role in determining the plasma concentrations of both compounds.

Q5: How significant is the contribution of CYP2C8 to N-desmethyl imatinib formation?

A: Research indicates that genetic variations in the CYP2C8 enzyme can significantly influence the metabolism of imatinib to NDI. Specifically, the CYP2C8*3 polymorphism has been identified as a gain-of-function variant, leading to increased NDI formation [, ]. This highlights the role of pharmacogenomics in understanding interindividual variability in drug response.

Q6: Does apigenin, a natural flavonoid, interact with imatinib metabolism?

A: Studies in rats revealed that apigenin can influence the pharmacokinetics of both imatinib and NDI. Interestingly, the effects varied depending on the duration of apigenin administration. Short-term exposure appeared to inhibit metabolism, while long-term exposure seemed to accelerate it []. This suggests a complex interplay between apigenin and the metabolic pathways involved in imatinib and NDI clearance.

Q7: Why is therapeutic drug monitoring of imatinib and N-desmethyl imatinib important?

A: Therapeutic drug monitoring (TDM) of imatinib and NDI is crucial due to the substantial interindividual variability in their pharmacokinetics [, , , ]. Factors like age, genetics, co-medications, and disease state can significantly impact drug exposure, influencing both efficacy and toxicity.

Q8: What analytical techniques are commonly employed for quantifying imatinib and N-desmethyl imatinib?

A: Several analytical methods have been developed and validated for the accurate and sensitive quantification of imatinib and NDI in biological samples. High-performance liquid chromatography (HPLC) coupled with ultraviolet detection (UV) [, ], tandem mass spectrometry (MS/MS) [, , , , , , , , ], and enzyme-linked immunosorbent assay (ELISA) [] are among the most widely used techniques.

Q9: Do drug transporters like ABCB1 (P-glycoprotein) influence the efficacy of imatinib and N-desmethyl imatinib?

A: Research suggests that ABCB1, a prominent efflux transporter, plays a role in transporting NDI, but its impact on imatinib transport is less pronounced [, ]. This difference might contribute to variations in their intracellular concentrations and subsequent therapeutic effects.

Q10: Are there any known mechanisms of resistance to imatinib and N-desmethyl imatinib?

A: While both compounds are effective in treating CML, resistance can develop over time. One of the main mechanisms involves mutations in the BCR-ABL kinase domain, reducing the binding affinity of imatinib and NDI [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-[2-(2,2,2-trifluoroacetyl)pyrrol-1-yl]imidazole-4-carboxylic acid](/img/structure/B1240939.png)

![(1S,2S,5S,7S,10R,11R,14R,16R,19S,20S,23S,25S,28R,29R,32R,34R)-5,23-diethyl-2,11,14,20,29,32-hexamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone](/img/structure/B1240940.png)

![6-[2-[6-[[(2S)-5,6-dihydroxy-1,2,3,4-tetrahydronaphthalen-2-yl]-propylamino]hexylamino]ethyl]-3H-1,3-benzothiazol-2-one](/img/structure/B1240941.png)

![N-[(3S,6S,9S,12R,15S,18E,21S,22R)-6-(2-amino-2-oxoethyl)-12-benzyl-9-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-18-[(4-hydroxyphenyl)methylidene]-19,22-dimethyl-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3-(2-pentylphenyl)propanamide](/img/structure/B1240948.png)

![2-[(9S)-14-[3-(pyridin-2-ylamino)propoxy]-9-tricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaenyl]acetic acid](/img/structure/B1240952.png)

![[Phosphoric acid tetradecyl(R)-1-carboxymethyl-2-(trimethylaminio)ethyl]dianion](/img/structure/B1240953.png)

![6-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-YL)-4-hydroxy-3-phosphonooxyoxolan-2-YL]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-oxohexanoic acid](/img/structure/B1240958.png)

![[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate](/img/structure/B1240960.png)

![[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1240961.png)